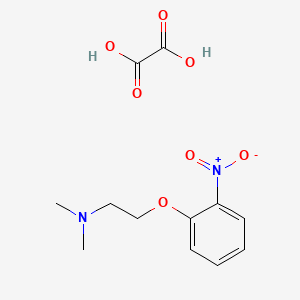![molecular formula C22H35NO7 B4044407 4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044407.png)
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Übersicht
Beschreibung
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with a phenoxy group and an oxalic acid moiety
Wissenschaftliche Forschungsanwendungen
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with 2,6-dimethylmorpholine under controlled conditions to form the final compound. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wirkmechanismus
The mechanism of action of 4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-[2-(2-Butylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
- 4-[2-[2-(2-Phenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
- 4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
Uniqueness
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
4-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3.C2H2O4/c1-5-16(2)19-8-6-7-9-20(19)23-13-12-22-11-10-21-14-17(3)24-18(4)15-21;3-1(4)2(5)6/h6-9,16-18H,5,10-15H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWNCLCQMFPNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044330.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4044334.png)
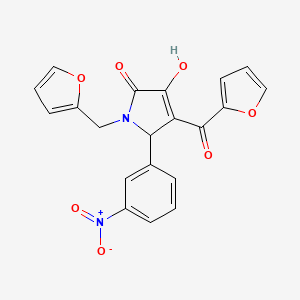
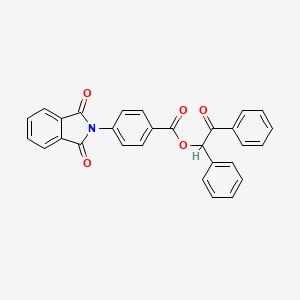

![4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044374.png)
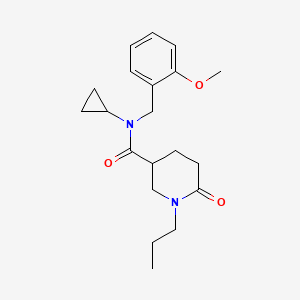
![4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044383.png)
![3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4044389.png)
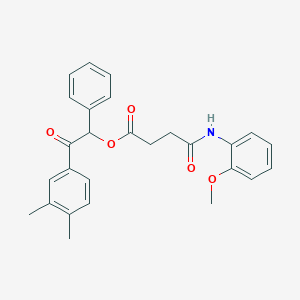
![{2-[2-(2-biphenylyloxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4044425.png)
![(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4044433.png)
![2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4044440.png)
